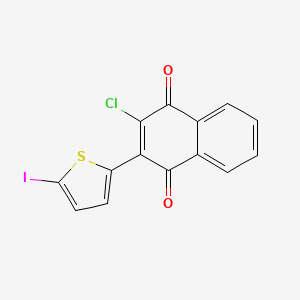
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and 5-iodothiophene.
Reaction Conditions: The reaction is carried out in an anhydrous environment using a suitable solvent such as methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boron reagents in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its naphthoquinone core, which is known for its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in pathways involving redox reactions.
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione involves its interaction with biological molecules:
Molecular Targets: The compound can target enzymes involved in redox reactions, such as oxidoreductases.
Pathways Involved: It can modulate oxidative stress pathways, influencing cellular redox states and potentially leading to therapeutic effects in diseases related to oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Known for its biological activities, including anti-inflammatory and anticancer properties.
2-Chloro-3,5-dinitropyridine: Another chlorinated naphthoquinone derivative with distinct chemical properties.
Uniqueness
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
112616-34-9 |
|---|---|
Fórmula molecular |
C14H6ClIO2S |
Peso molecular |
400.62 g/mol |
Nombre IUPAC |
2-chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H6ClIO2S/c15-12-11(9-5-6-10(16)19-9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clave InChI |
YEEFPIZYVBUFBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)C3=CC=C(S3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


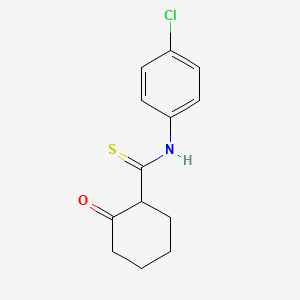
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
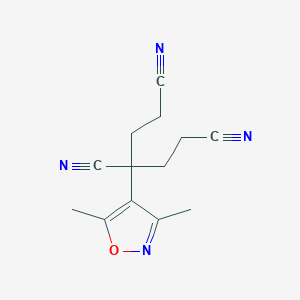
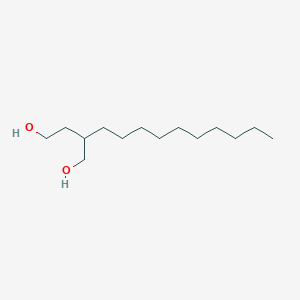
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
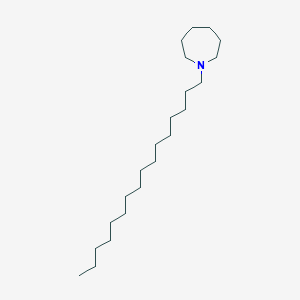

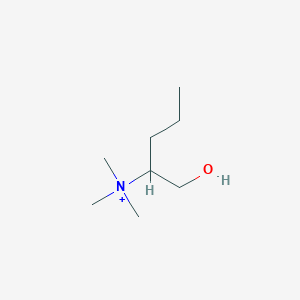
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
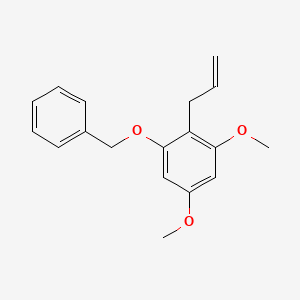
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
